

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Hygrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Hygrine

Cat. No.: B1206219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hygrine is a pyrrolidine alkaloid naturally occurring in the leaves of plants from the *Erythroxylum* genus, most notably *Erythroxylum coca*^[1]. First isolated by Carl Liebermann in 1889, it is characterized as a thick, yellow oil with a pungent odor^[1]. As the (S)-enantiomer of 1-(1-methylpyrrolidin-2-yl)propan-2-one, **(-)-Hygrine** is a key biosynthetic intermediate in the formation of more complex and pharmacologically significant tropane alkaloids, such as cocaine and scopolamine. Its role in these pathways and its own potential biological activities make it a molecule of significant interest in phytochemical and pharmaceutical research. This guide provides a comprehensive overview of the physical, chemical, and biological properties of **(-)-Hygrine**, along with detailed experimental protocols and pathway visualizations.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(-)-Hygrine** are summarized in the table below. These properties are essential for its extraction, synthesis, and analysis.

Property	Value	Reference(s)
IUPAC Name	1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one	
Molecular Formula	C ₈ H ₁₅ NO	[2]
Molecular Weight	141.21 g/mol	[2]
Appearance	Thick yellow oil with a pungent taste and odor	[1]
Boiling Point	193-195 °C at 760 mmHg	
Solubility	Soluble in ethanol and chloroform; slightly soluble in water.	
Stereochemistry	(S)-enantiomer	
CAS Number	65941-22-2	

Spectral Data

Spectroscopic analysis is critical for the identification and structural elucidation of **(-)-Hygrine**. Below are the key spectral data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following chemical shifts are reported for the enantiomer, (+)-Hygrine, in CDCl₃, and are identical for **(-)-Hygrine** in an achiral solvent[3].

Carbon Atom	Chemical Shift (δ) in ppm
C=O	209.1
C2'	65.1
CH ₂ (side chain)	51.5
N-CH ₃	40.5
C5'	57.1
C3'	21.9
C4'	30.1
CH ₃ (side chain)	31.0

Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Hygrine** would be expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption peak is anticipated in the range of 1710-1720 cm^{-1} , which is indicative of the C=O (ketone) stretching vibration. Additionally, C-H stretching vibrations for the sp^3 hybridized carbons of the pyrrolidine ring and the side chain would appear just below 3000 cm^{-1} ^{[4][5]}. The C-N stretching vibration would likely be observed in the fingerprint region, typically between 1000-1250 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry of **(-)-Hygrine** reveals its molecular weight and provides structural information through its fragmentation pattern. The molecular ion peak $[\text{M}]^+$ would be observed at m/z 141. A prominent fragment is often seen at m/z 84, corresponding to the N-methylpyrrolidinyl-methylene cation, which is formed by the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene group. Another significant peak can be expected at m/z 43, representing the acetyl cation $[\text{CH}_3\text{CO}]^+$ ^{[2][6]}.

Experimental Protocols

Isolation of **(-)-Hygrine** from *Erythroxylum coca* Leaves

This protocol is a general method for the extraction and isolation of alkaloids from coca leaves, which can be optimized for the purification of **(-)-Hygrine**^{[7][8]}.

- Maceration and Extraction:

- 100 g of finely powdered, dried coca leaves are macerated in 500 mL of methanol for 48 hours at room temperature with occasional agitation^[7].
- The methanolic extract is filtered to remove plant debris. The residue is washed with an additional 100 mL of methanol, and the filtrates are combined.
- The combined extract is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a viscous residue.

- Acid-Base Extraction:

- The residue is dissolved in 200 mL of 10% acetic acid to protonate the alkaloids, rendering them water-soluble.
- This acidic solution is washed with dichloromethane (100 mL) in a separatory funnel to remove non-alkaloidal lipophilic impurities. The organic layer is discarded.
- The aqueous layer is then made basic (pH ~10) by the slow addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents^[7].
- The free base alkaloids are extracted from the aqueous solution with three portions of 150 mL of dichloromethane.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude total alkaloid extract.

- Chromatographic Purification:

- The crude alkaloid extract is subjected to column chromatography on silica gel.
- The column is eluted with a solvent gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.
- Fractions containing **(-)-Hygrine** are combined and concentrated.
- Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **(-)-Hygrine**^[7].

Enantioselective Synthesis of **(-)-Hygrine** from L-Proline

A common synthetic route to **(-)-Hygrine** starts from the chiral pool amino acid L-proline and utilizes a Wacker oxidation as a key step to install the acetonyl side chain^[9].

- Protection and Reduction of L-Proline:

- L-proline is first protected, for example, as its N-Cbz derivative (N-carboxybenzyl).
- The carboxylic acid of the protected proline is then reduced to the corresponding aldehyde (N-Cbz-prolinal) using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

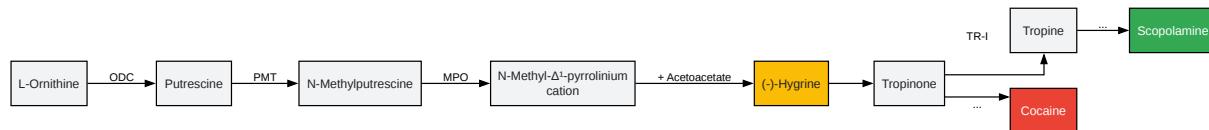
- Wittig Reaction:

- The N-Cbz-prolinal is then subjected to a Wittig reaction to introduce the carbon backbone of the side chain. For instance, reaction with a phosphonium ylide, such as that derived from ethyltriphenylphosphonium bromide, will yield an alkene^[9].

- Wacker Oxidation:

- The alkene intermediate is then oxidized to the corresponding methyl ketone using a Wacker oxidation. This reaction typically employs a palladium(II) catalyst, such as PdCl₂, in the presence of a co-oxidant like copper(II) chloride and oxygen in an aqueous/organic solvent mixture^[9]. This step regioselectively forms the ketone at the internal carbon of the double bond.

- Deprotection and N-methylation:

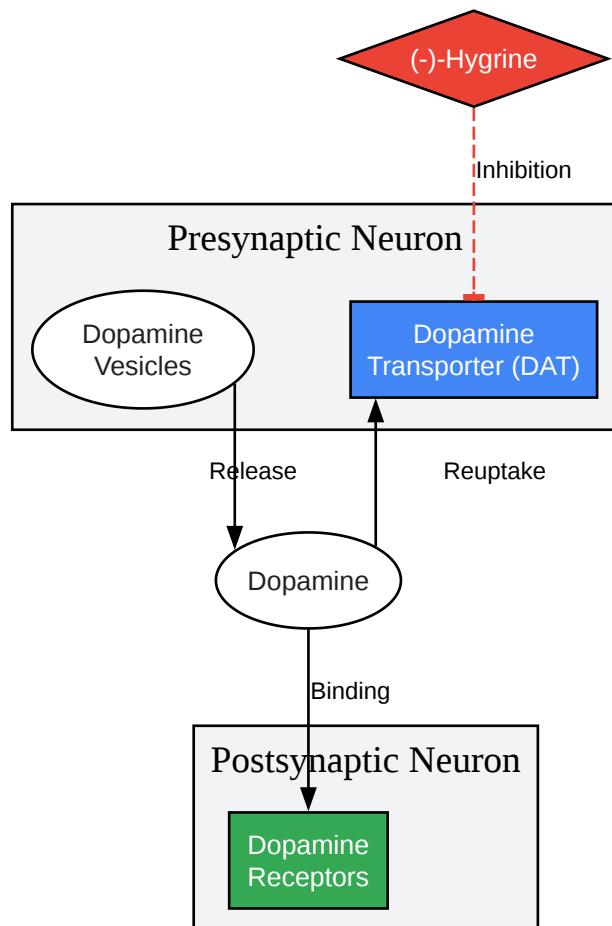

- The protecting group (e.g., Cbz) is removed.

- The secondary amine of the resulting norhygrine is then methylated, for example, through reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride, to yield **(-)-Hygrine**.

Biological Activity and Signaling Pathways

Biosynthesis of Tropane Alkaloids

(-)-Hygrine is a crucial intermediate in the biosynthesis of tropane alkaloids in plants. The pathway begins with the amino acid L-ornithine, which is converted to N-methyl- Δ^1 -pyrrolinium cation. This cation then condenses with an acetoacetate-derived unit to form hygrine. Hygrine subsequently undergoes further enzymatic transformations to form the tropane ring system, which is the core structure of alkaloids like cocaine and scopolamine.

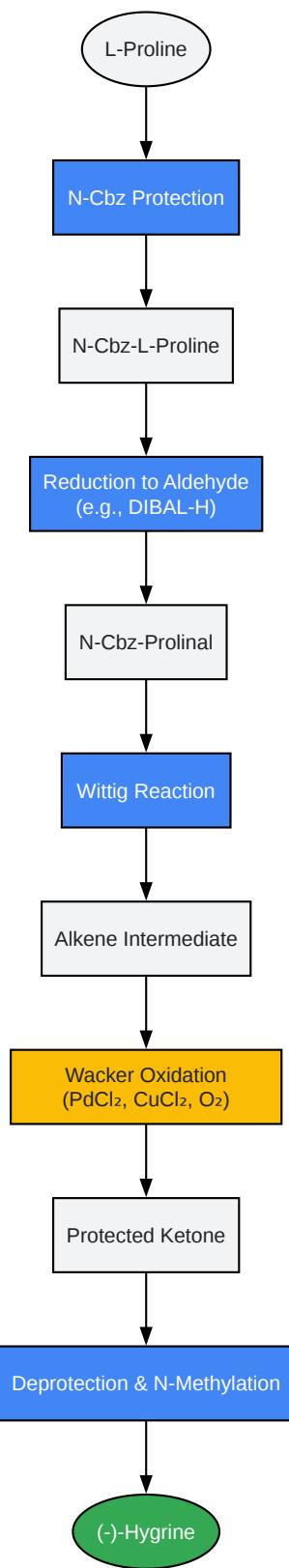


[Click to download full resolution via product page](#)

Caption: Biosynthesis of tropane alkaloids, highlighting **(-)-Hygrine**.

Interaction with Dopaminergic Systems

While less studied than its downstream products, hygrine is suggested to have an influence on the central nervous system, particularly on dopamine pathways. Some evidence suggests that certain alkaloids can act as dopamine reuptake inhibitors by blocking the dopamine transporter (DAT)[10][11]. This action would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The precise mechanism and affinity of **(-)-Hygrine** for the dopamine transporter or dopamine receptors are still areas for further research.



[Click to download full resolution via product page](#)

Caption: Putative mechanism of **(-)-Hygrine** on dopamine signaling.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis of **(-)-Hygrine**, as detailed in the experimental protocol section.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(-)-Hygrine** from L-Proline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Hygrine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206219#comprehensive-physical-and-chemical-properties-of-hygrine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com